Cas no 1753-90-8 (1,2,3-Benzothiadiazole, 6-methoxy-)

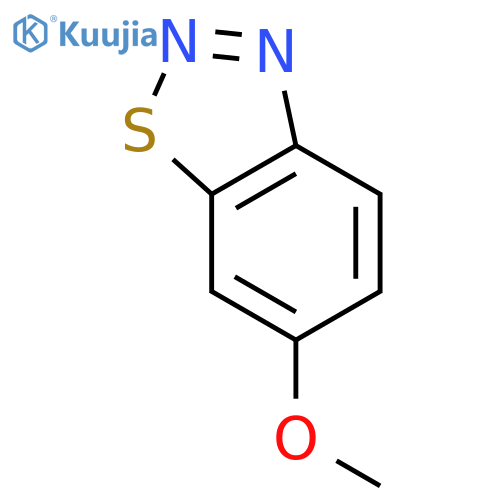

1753-90-8 structure

商品名:1,2,3-Benzothiadiazole, 6-methoxy-

1,2,3-Benzothiadiazole, 6-methoxy- 化学的及び物理的性質

名前と識別子

-

- 1,2,3-Benzothiadiazole, 6-methoxy-

- 6-methoxy-1,2,3-benzothiadiazole

- D77889

- 1753-90-8

- 6-methoxybenzothiadiazole

- CS-W020430

- 6-methoxybenzo[d][1,2,3]thiadiazole

- SCHEMBL14582761

-

- インチ: InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)11-9-8-6/h2-4H,1H3

- InChIKey: DLCJYBHGQUNYMC-UHFFFAOYSA-N

- ほほえんだ: COC1=CC2=C(C=C1)N=NS2

計算された属性

- せいみつぶんしりょう: 166.02018

- どういたいしつりょう: 166.02008399g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 63.2Ų

じっけんとくせい

- PSA: 35.01

1,2,3-Benzothiadiazole, 6-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM536594-100mg |

6-Methoxybenzo[d][1,2,3]thiadiazole |

1753-90-8 | 95%+ | 100mg |

$86 | 2023-02-17 | |

| Chemenu | CM536594-250mg |

6-Methoxybenzo[d][1,2,3]thiadiazole |

1753-90-8 | 95%+ | 250mg |

$175 | 2023-02-17 |

1,2,3-Benzothiadiazole, 6-methoxy- 関連文献

-

W. H. Poesche J. Chem. Soc. B 1971 368

-

2. 1,2,3-Benzothiadiazoles. Part III. Nucleophilic substitution reactions in halogeno-1,2,3-benzothiadiazolesJ. H. Davies,E. Haddock,P. Kirby,Shirley B. Webb J. Chem. Soc. C 1971 2843

-

3. Reactions of 1,2,3-benzothiadiazole with phenyl and with methyl radicalsLuisa Benati,Pier Carlo Montevecchi,Antonio Tundo,Giuseppe Zanardi J. Chem. Soc. Perkin Trans. 1 1974 1276

-

4. 183. 1,2,3-Benzothiadiazole. Part III. Electrophilic substitution in 5- and 7-amino-1,2,3-benzothiadiazoles and the preparation of some substituted 1,2,3-benzothiadiazolesE. R. Ward,D. D. Heard J. Chem. Soc. 1965 1023

1753-90-8 (1,2,3-Benzothiadiazole, 6-methoxy-) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量